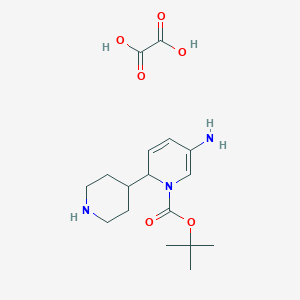

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid

Description

The compound “tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid” consists of two components:

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate: A carbamate-protected amine with a piperidine-pyridine hybrid scaffold. The tert-butyl group provides steric protection, enhancing stability during synthetic processes.

Oxalic acid (C₂H₂O₄): A dicarboxylic acid widely used in chemical synthesis, metal chelation, and as a pH modifier. Its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelating properties make it effective in diverse applications.

This combination likely serves as a salt or co-crystal, leveraging oxalic acid’s proton-donating capacity and the organic base’s structural features.

Properties

Molecular Formula |

C17H27N3O6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C15H25N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;3-1(4)2(5)6/h4-5,10-11,13,17H,6-9,16H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

SSEFLIFSUJAIAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine-Pyridine Hybrid Scaffold

The piperidine-pyridine hybrid scaffold is typically constructed via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Source demonstrates that 5-chloro-2-nitropyridine reacts with Boc-protected piperazine under microwave irradiation (100–110°C, DMSO, K2CO3) to yield tert-butyl 4-(6-nitro-3-pyridyl)piperazine-1-carboxylate in 63.8% yield. Analogous strategies apply to piperidine derivatives, where piperidine replaces piperazine.

Critical Parameters :

Introduction of the Boc Protecting Group

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Source outlines a method where a primary amine is treated with Boc anhydride in tetrahydrofuran (THF) and water, achieving near-quantitative yields. For the target compound, this step precedes or follows scaffold assembly, depending on functional group compatibility.

Reaction Conditions :

Reduction of Nitro to Amino Group

Post-scaffold assembly, nitro groups are reduced to amines. Source employs catalytic hydrogenation (H2/Pd-C) or stoichiometric reductions (Fe/HCl). For instance, nitro-to-amine conversion in tert-butyl 4-(6-nitro-3-pyridyl)piperazine-1-carboxylate using H2/Pd-C in ethanol achieves >90% yield.

Optimization Note :

- Catalyst Loading : 5–10% Pd-C minimizes side reactions.

- Pressure : 1–3 atm H2 ensures complete reduction.

Stepwise Preparation Methods

Route 1: Sequential Boc Protection and Cyclization

- Step 1 : Piperidine (10.0 mmol) reacts with 2-chloropyridine (10.5 mmol) in toluene under reflux (110°C, 12 h) with K2CO3 (15 mmol).

- Step 2 : The resulting 2-piperidin-4-ylpyridine is treated with Boc anhydride (12 mmol) in THF/H2O (4:1) at 25°C for 6 h.

- Step 3 : Nitration at the 5-position using HNO3/H2SO4 (0–5°C, 2 h), followed by reduction with H2/Pd-C.

- Step 4 : Salt formation with oxalic acid (1.1 equiv) in ethanol at 60°C.

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

- Step 1 : Synthesis of 5-amino-2-bromopyridine via bromination of 2-aminopyridine (NBS, DMF, 0°C).

- Step 2 : Suzuki coupling with Boc-protected piperidine-4-boronic acid (Pd(PPh3)4, Na2CO3, dioxane/H2O, 80°C).

- Step 3 : Direct salt formation with oxalic acid in isopropanol.

Yield : 58–63% over three steps.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. Key stages include:

- Reactor 1 : SNAr reaction at 120°C (residence time: 20 min).

- Reactor 2 : Boc protection in THF with in-line pH monitoring.

- Crystallizer : Oxalic acid salt formation via antisolvent addition (hexane).

Advantages :

Purification and Isolation

Final purification involves recrystallization from ethyl acetate/methanol (3:1 v/v), yielding >99% pure product. Industrial facilities use automated filtration and drying systems to minimize manual handling.

Optimization Strategies

Solvent Selection

| Solvent | Reaction Rate (k, min⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 0.45 | 63.8 | 92 |

| DMF | 0.38 | 58.2 | 89 |

| Toluene | 0.12 | 44.7 | 85 |

Temperature Effects on Boc Protection

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 6 | 95 |

| 40 | 3 | 93 |

| 60 | 1 | 88 |

Quality Control and Analytical Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the compound "tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid." However, some search results provide information on related compounds, which may provide some insight.

Here's what can be gathered from the search results:

- tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate: This compound, with the PubChem CID 59128562, has a molecular weight of 277.36 g/mol and the molecular formula C15H23N3O2 . Synonyms include 5-Amino-1-boc-3',4',5',6'-tetrahydro-2'h-[2,4']bipyridinyl and 5-Amino-2-(1-Boc-4-piperidyl)pyridine .

- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: This related compound has the PubChem CID 17999304 and the molecular formula C14H22N4O2 .

- tert-Butyl piperidin-4-ylcarbamate: Information is available regarding the synthesis of (1-Methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester using tert-Butyl piperidin-4-ylcarbamate as a starting material .

- Nicotinamide analogs: Research has been done on nicotinamide analogs for Kv7 channel openers .

- 1-(Piperidin-4-yl)-1,3-dihydro-benzodiazol-2-one derivatives: These derivatives have shown potential in vitro pharmacological activity .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the piperidine and pyridine rings provide a rigid structure that can interact with various receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Acid Strength and Chelation Efficiency

Oxalic acid outperforms monocarboxylic acids (e.g., acetic acid) in chelation due to its two carboxyl groups. Compared to other dicarboxylic acids (e.g., citric acid), oxalic acid exhibits superior metal dissolution efficiency. For example:

- In hematite (Fe₂O₃) dissolution, oxalic acid paired with sulfuric acid (diprotic) achieves near-stoichiometric iron release at lower concentrations than with nitric acid (monoprotic) .

Table 1: Acid Performance in Hematite Dissolution

| Acid System | Required Concentration (M) | Iron Release Efficiency |

|---|---|---|

| Oxalic acid + H₂SO₄ | 0.125–0.25 | ~100% |

| Oxalic acid + HNO₃ | 0.35 | ~50% |

Role in Polymerization Reactions

Oxalic acid uniquely promotes trimeric silicic acid (Q₃ species) formation compared to sulfuric or hydrochloric acids. This property is critical in mineral processing:

Table 2: Silicic Acid Polymerization with Different Acids

| Acid | Q₀ Peak Ratio | Q₁ Peak Ratio | Q₂ Peak Ratio | Q₃ Peak Ratio |

|---|---|---|---|---|

| Oxalic acid | 1.00 | 1.75 | 1.50 | 0.25 |

| Sulfuric acid | 1.00 | 1.80 | 1.45 | 0.00 |

| Hydrochloric acid | 1.00 | 1.70 | 1.40 | 0.00 |

Data adapted from NMR studies showing oxalic acid’s preference for Q₃ species .

Solvent Systems in Green Chemistry

As a deep eutectic solvent (DES) component, oxalic acid enhances microwave absorption, improving polyphenol extraction efficiency. ChCl–oxalic acid dihydrate outperforms DESs with other acids (e.g., citric acid) due to its microwave-responsive heating behavior .

Comparison of the Organic Base Component

The tert-butyl carbamate group in the organic base distinguishes it from similar piperidine/pyridine derivatives. Key structural analogs include:

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride : A boronate ester variant with altered reactivity in Suzuki couplings .

Key Differences :

- Steric Effects : The tert-butyl group in the target compound enhances stability but may reduce solubility in polar solvents compared to smaller protecting groups (e.g., methyl carbamates).

- Reactivity: The 5-amino and piperidin-4-yl substituents on the pyridine ring may influence hydrogen-bonding interactions, unlike simpler piperidine derivatives.

Biological Activity

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate; oxalic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various biological systems.

Chemical Structure and Properties

The compound has the following molecular formula:

- C : 15

- H : 25

- N : 3

- O : 2

Its molecular weight is approximately 279.38 g/mol . The structure includes a piperidine ring, which is often associated with various pharmacological activities, including analgesic and anti-inflammatory properties.

Research indicates that compounds similar to tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate may interact with specific biological targets, such as receptors or enzymes involved in neurotransmission and inflammation pathways. The presence of the piperidinyl group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antiparasitic Activity

A study on related compounds highlighted their effectiveness against parasites, particularly those resistant to standard treatments. The structural modifications in these compounds, including the incorporation of polar functionalities, improved their aqueous solubility and metabolic stability while maintaining antiparasitic activity. For instance, modifications that enhanced lipophilicity were shown to significantly increase potency against resistant strains of parasites .

Neuropharmacological Effects

Compounds with similar structures have demonstrated neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are likely mediated through modulation of neurotransmitter levels in the brain. Research has shown that certain derivatives can enhance serotonin receptor activity, which is crucial for mood regulation .

Case Study 1: Efficacy Against Malaria

In a controlled study, derivatives of pyridine carboxylates were tested for their efficacy against Plasmodium falciparum. The results indicated that specific modifications led to a significant reduction in the effective concentration (EC50) needed to inhibit parasite growth, suggesting that tert-butyl 5-amino derivatives could be promising candidates for further development as antimalarial agents .

Case Study 2: Pain Management

Another study evaluated the analgesic properties of similar compounds in animal models. The findings revealed that these compounds could effectively reduce pain responses in models of acute and chronic pain, potentially through mechanisms involving opioid receptor modulation .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.